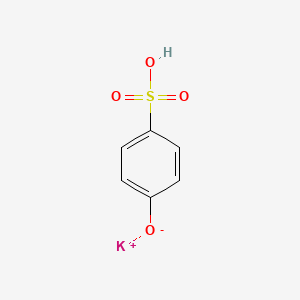
iridium 192 (sealed source)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iridium-192 is a radioactive isotope of iridium, commonly used in sealed sources for various industrial and medical applications. It is produced by neutron bombardment of iridium-191, resulting in a highly radioactive material that emits gamma rays and beta particles. Iridium-192 is particularly valued for its use in industrial radiography and high-dose-rate brachytherapy due to its suitable half-life and radiation properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Iridium-192 is synthesized by irradiating iridium-191 with neutrons in a nuclear reactor. The neutron capture process transforms iridium-191 into iridium-192. The reaction can be represented as:
191Ir+n→192Ir
The irradiation process typically occurs in a high-flux reactor, where iridium metal discs or pellets are exposed to a neutron flux for a specified period, usually several days to weeks .
Industrial Production Methods: In industrial settings, iridium-192 sources are produced by encapsulating the irradiated iridium in stainless steel capsules. This encapsulation ensures the safe handling and use of the radioactive material. The capsules are then subjected to rigorous quality control tests to ensure they are leak-proof and meet safety standards .
Chemical Reactions Analysis
Types of Reactions: Iridium-192, being a sealed radioactive source, does not typically undergo chemical reactions in its encapsulated form. the iridium metal itself can participate in various chemical reactions, such as:
Oxidation: Iridium can form oxides when exposed to oxygen at high temperatures.
Reduction: Iridium oxides can be reduced back to metallic iridium using hydrogen or carbon monoxide.
Substitution: Iridium can form complexes with various ligands through substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxygen or air at elevated temperatures.
Reduction: Hydrogen gas or carbon monoxide at high temperatures.
Substitution: Ligands such as phosphines, carbonyls, and halides in appropriate solvents.
Major Products:
Oxidation: Iridium(IV) oxide (IrO₂).
Reduction: Metallic iridium.
Substitution: Various iridium complexes, such as iridium carbonyl complexes.
Scientific Research Applications
Chemistry: Iridium-192 is used as a gamma-ray source for radiographic imaging in non-destructive testing. It helps detect structural flaws in metal parts, such as welds and castings .
Biology and Medicine: In medicine, iridium-192 is widely used in high-dose-rate brachytherapy for the treatment of cancers. The radioactive source is placed close to or within the tumor, delivering targeted radiation to destroy cancer cells while minimizing damage to surrounding healthy tissue .
Industry: Iridium-192 is employed in industrial radiography to inspect the integrity of pipelines, pressure vessels, and other critical infrastructure. Its gamma radiation provides high-resolution images that reveal internal defects .
Mechanism of Action
Iridium-192 exerts its effects through the emission of gamma rays and beta particles. The gamma rays penetrate materials and tissues, allowing for imaging and therapeutic applications. In brachytherapy, the gamma radiation damages the DNA of cancer cells, leading to cell death and tumor shrinkage. The beta particles contribute to the localized radiation dose, enhancing the therapeutic effect .
Comparison with Similar Compounds
Cobalt-60: Another gamma-emitting isotope used in radiography and radiotherapy.
Cesium-137: Used in medical and industrial applications for its gamma radiation.
Palladium-103: Used in brachytherapy for prostate cancer treatment.
Comparison:
Radiation Type: Iridium-192 emits both gamma rays and beta particles, whereas cobalt-60 and cesium-137 primarily emit gamma rays.
Iridium-192’s unique combination of radiation properties and half-life makes it a valuable tool in both medical and industrial fields, offering advantages in specific applications where other isotopes may not be as effective.
Properties
CAS No. |
14993-47-6 |
|---|---|
Molecular Formula |
H6N4O4Pt |
Molecular Weight |
0 |
Synonyms |
iridium 192 (sealed source) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




